Jak3tide

JAK3 kinase assay peptide substrate biochemical validation

Jak3tide (CAS 926279-93-8, sequence GGEEEEYFELVKKKK) is a 15-amino acid synthetic peptide substrate specifically designed for Janus kinase 3 (JAK3) activity measurements in biochemical assays. The peptide contains a single phosphorylation site at Tyr7, and its phosphorylation by recombinant JAK3 is used to quantify kinase activity in the presence or absence of test compounds.

Molecular Formula C82H129N19O27
Molecular Weight 1813.0 g/mol
Cat. No. B12389227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3tide
Molecular FormulaC82H129N19O27
Molecular Weight1813.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN
InChIInChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1
InChIKeyYCCZUAPZOIRGGY-JSADHPBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Jak3tide (CAS 926279-93-8): JAK3-Specific Peptide Substrate for Kinase Assays and Inhibitor Screening


Jak3tide (CAS 926279-93-8, sequence GGEEEEYFELVKKKK) is a 15-amino acid synthetic peptide substrate specifically designed for Janus kinase 3 (JAK3) activity measurements in biochemical assays [1]. The peptide contains a single phosphorylation site at Tyr7, and its phosphorylation by recombinant JAK3 is used to quantify kinase activity in the presence or absence of test compounds . As a substrate rather than an inhibitor, Jak3tide serves as the detection reagent in JAK3 enzymatic assays, not as the active pharmaceutical component under investigation . The peptide has a molecular formula of C82H129N19O27 and a molecular weight of approximately 1813 Da, and it is routinely evaluated as a substrate using active JAK3 enzyme (catalog 14-629) in standardized kinase assay protocols .

Why Generic Peptide Substrates Cannot Replace Jak3tide in JAK3 Kinase Assays


Not all JAK family kinase assays are interchangeable due to fundamental differences in substrate specificity across JAK isoforms. JAK3 phosphorylates a distinct peptide motif compared to JAK1, JAK2, and TYK2, meaning that assays using generic substrates (e.g., IRS1-derived peptides, poly-Glu:Tyr copolymers) will generate misleading activity profiles when applied to JAK3 inhibitor screening . Critically, the ATP Km values differ substantially among JAK family members, which has a significant impact on enzyme-to-cell inhibition translation when the incorrect substrate or ATP concentration is used [1]. Jak3tide (sequence GGEEEEYFELVKKKK) contains the Tyr7 phosphorylation site specifically recognized by JAK3, and it is phosphorylated by JAK3 at Tyr-7, not by other JAK family kinases [2]. Using a validated JAK3-specific substrate ensures that measured IC50 values for test compounds reflect genuine JAK3 inhibition rather than off-target JAK1 or JAK2 activity, thereby preventing false-positive or false-negative results in selectivity profiling .

Jak3tide Quantitative Differentiation: Direct Comparison Data for JAK3 Inhibitor Screening


Jak3tide as a JAK3-Specific Substrate: Quantitative Kinase Assay Performance with Sigma-Aldrich Validated Enzymes

Jak3tide is the standard substrate used for routine quality control evaluation of commercial active JAK3 enzyme preparations. Sigma-Aldrich (Merck Millipore) catalogs 14-629M (active JAK3) and 14-693M (active PTK5) both explicitly state that enzyme activity is 'routinely evaluated by phosphorylation of 500μM JAK3tide (Catalog # 12-547)' . This represents a de facto industry standard, as no alternative peptide substrate is cited in these commercial enzyme QC protocols for JAK3 activity verification. The use of a standardized substrate across commercial enzyme lots ensures batch-to-batch consistency and comparability of inhibitor screening data across laboratories.

JAK3 kinase assay peptide substrate biochemical validation inhibitor screening

JAK3 Selectivity Profiling: Jak3tide Enables Direct Comparison of Inhibitor Potency Across JAK Family Enzymes

Jak3tide enables direct comparison of inhibitor selectivity across JAK family members when used as the substrate for JAK3 assays in parallel with isoform-specific substrates for JAK1, JAK2, and TYK2. Data from BindingDB shows that the same small molecule (BDBM50312987, CHEMBL1081977) was tested against all four JAK family kinases using a consistent assay format: JAK3 assays employed biotinylated Jak3tide as substrate, while JAK1, JAK2, and TYK2 assays used biotinylated IRS1 substrate [1]. The inhibitor exhibited an IC50 of 190 nM against JAK3, compared to 48 nM against JAK1, 5 nM against JAK2, and 120 nM against TYK2, revealing that it is 38-fold more potent against JAK2 than JAK3 [1][2]. This cross-isoform profiling approach, enabled by the availability of Jak3tide as a validated JAK3-specific substrate, provides quantitative selectivity ratios essential for evaluating inhibitor specificity.

JAK selectivity kinase profiling IC50 determination small molecule inhibitor

Jak3tide Enables Quantitative JAK3 Activity Measurement in Cellular Lysate Kinase Assays

Jak3tide has been validated for measuring endogenous JAK3 kinase activity from cellular lysates, providing a quantitative readout of JAK3 activation state in physiologically relevant contexts. In MTLn3 cells, endogenous JAK3 was immunoprecipitated and assayed for kinase activity using Jak3tide as the exogenous substrate, with results expressed as fold-activation relative to negative controls (no peptide) [1]. This method enables direct comparison of JAK3 activity across different cellular conditions (e.g., stimulated vs. unstimulated, wild-type vs. mutant), whereas alternative substrates such as generic poly-Glu:Tyr copolymers lack the JAK3 specificity required for selective activity measurement in crude lysates containing multiple kinases.

endogenous JAK3 activity kinase assay immunoprecipitation cellular signaling

Jak3tide as a Validated Reference Standard for JAK3 Inhibitor IC50 Determination in High-Throughput Screening

Jak3tide has been employed as the substrate in multiple independent JAK3 inhibitor IC50 determinations, demonstrating cross-laboratory reproducibility and serving as a benchmark for comparing inhibitor potency across different compound series. BindingDB contains multiple entries for JAK3 inhibition assays using biotinylated Jak3tide as substrate, with reported IC50 values for reference inhibitors including 130 nM (BDBM50312980) [1], 160 nM (BDBM50312986) [2], 170 nM (BDBM50312988) [3], and 190 nM (BDBM50312987) [4]. All assays were conducted under identical conditions (GST-tagged JAK3, 60 min incubation, Caliper mobility shift detection), enabling direct potency comparisons across distinct chemotypes. The use of a common substrate across multiple compound series in public databases provides a standardized benchmark for evaluating novel JAK3 inhibitors.

high-throughput screening JAK3 inhibitor IC50 validation kinase assay standardization

Jak3tide Procurement-Ready Application Scenarios: Validated Use Cases for JAK3 Research


High-Throughput Screening of JAK3-Selective Small Molecule Inhibitors

Jak3tide is the substrate of choice for establishing robust JAK3 biochemical assays in high-throughput screening (HTS) campaigns. As demonstrated by multiple reference inhibitor IC50 determinations (130-400 nM range) using biotinylated Jak3tide in Caliper mobility shift assays, this substrate provides reproducible and quantifiable phosphorylation signals under standardized conditions . Researchers can implement Jak3tide at concentrations ranging from 1-500 μM depending on assay format, with Sigma-Aldrich routinely using 500 μM for enzyme QC validation . The peptide's compatibility with both radiometric (γ-33P-ATP) and fluorescence-based detection methods enables flexible HTS platform integration.

JAK Family Selectivity Profiling for Lead Compound Characterization

Jak3tide is essential for constructing comprehensive JAK family selectivity panels. By running JAK3 assays with Jak3tide in parallel with JAK1/JAK2/TYK2 assays using their respective isoform-specific substrates (e.g., IRS1-derived peptides), researchers can generate quantitative selectivity ratios that distinguish JAK3-selective inhibitors from pan-JAK inhibitors . This approach, validated in public databases such as BindingDB and ChEMBL, provides the IC50 data needed to calculate selectivity indices (e.g., JAK2 IC50 ÷ JAK3 IC50) and identify compounds with therapeutic windows favoring JAK3 inhibition over JAK2-mediated hematopoietic toxicity .

Endogenous JAK3 Activity Quantification in Disease-Relevant Cellular Models

Jak3tide enables quantitative measurement of endogenous JAK3 kinase activity from immunoprecipitated cellular lysates, as validated in MTLn3 cells where JAK3-specific phosphorylation of Jak3tide was used to quantify fold-activation relative to controls . This application is particularly valuable for studying JAK3 activation states in primary immune cells (T cells, NK cells) under cytokine stimulation (IL-2, IL-4, IL-7, IL-15, IL-21) . The JAK3 specificity of Jak3tide ensures that measured activity reflects genuine JAK3 activation rather than contributions from co-immunoprecipitating JAK1 or JAK2, which would confound results if generic substrates were used .

JAK3 Enzyme Kinetic Parameter Determination (Km, Vmax, kcat)

Jak3tide serves as the standard substrate for determining fundamental JAK3 enzyme kinetic parameters including Km (Michaelis constant), Vmax (maximum velocity), and kcat (turnover number) . By varying Jak3tide concentration under fixed ATP conditions, researchers can establish the substrate affinity and catalytic efficiency of recombinant JAK3 preparations. These kinetic parameters are essential for optimizing assay conditions, calculating inhibitor mechanism of action (competitive vs. non-competitive with respect to peptide substrate), and normalizing enzyme activity across different JAK3 protein lots. Sigma-Aldrich's routine QC evaluation of active JAK3 (catalog 14-629M) using Jak3tide phosphorylation confirms its suitability for kinetic characterization .

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